molecular formula C28H25FN2O6S B11631820 prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11631820
M. Wt: 536.6 g/mol
InChI Key: HOHONQQTULXEPR-XTQSDGFTSA-N
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Description

Prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate involves several steps:

    Formation of the pyrrole ring: This step typically involves the reaction of a 2-fluorophenyl compound with a suitable precursor to form the pyrrole ring.

    Introduction of the thiazole ring: The thiazole ring is introduced through a cyclization reaction involving a thioamide and a haloketone.

    Esterification: The carboxylate group is introduced via esterification with prop-2-en-1-ol.

    Final assembly: The various fragments are assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products vary depending on the substituent introduced, such as halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and infectious diseases.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a reduction in inflammation or the inhibition of microbial growth. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
  • Prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-bromophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H25FN2O6S

Molecular Weight

536.6 g/mol

IUPAC Name

prop-2-enyl 2-[(3E)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C28H25FN2O6S/c1-5-13-37-27(35)25-16(4)30-28(38-25)31-22(18-9-7-8-10-19(18)29)21(24(33)26(31)34)23(32)17-11-12-20(36-6-2)15(3)14-17/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+

InChI Key

HOHONQQTULXEPR-XTQSDGFTSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=CC=C4F)O)C

Origin of Product

United States

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